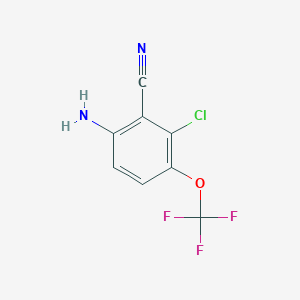
Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a chloro group, and a trifluoromethoxy group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The amino and chloro groups can be introduced via electrophilic aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Types of Reactions:
Oxidation: Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- can undergo oxidation reactions, often resulting in the formation of nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and chloro groups may interact with biological macromolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
- Benzonitrile, 4-(trifluoromethyl)-
- 3,5-bis(trifluoromethyl)benzonitrile
- 2-chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.
属性
分子式 |
C8H4ClF3N2O |
|---|---|
分子量 |
236.58 g/mol |
IUPAC 名称 |
6-amino-2-chloro-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4ClF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |
InChI 键 |
XDYCGHKWABRFJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)C#N)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















